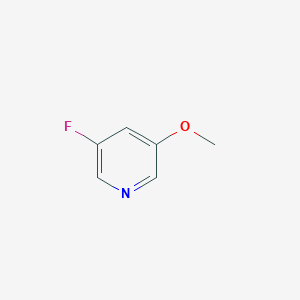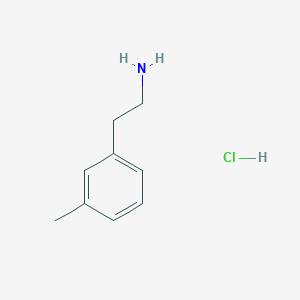
3-メチルフェネチルアミン塩酸塩
説明
3-Methylphenethylamine (3MPEA) is an organic compound with the chemical formula of C9H13N . It is a human trace amine associated receptor 1 (TAAR1) agonist, a property which it shares with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine .
Molecular Structure Analysis
The molecular structure of 3-Methylphenethylamine consists of a phenethylamine backbone with a methyl group attached to the third carbon of the benzene ring . The molecular weight is 135.21 .科学的研究の応用
有機合成
3-メチルフェネチルアミン塩酸塩は、さまざまな有機化合物の合成における出発物質として使用されます . これは第一級アミンであり、これは新しい結合を形成するためにさまざまな反応を受けることができることを意味し、有機化学の分野で貴重なツールとなっています .
神経伝達物質研究
フェネチルアミン誘導体として、3-メチルフェネチルアミン塩酸塩は、神経伝達物質に関連する研究に使用できます . フェネチルアミンは、神経伝達物質を含む幅広く多様な化合物のクラスです .
ホルモン研究
3-メチルフェネチルアミン塩酸塩などのフェネチルアミンは、ホルモンでもあります . したがって、ホルモン調節と内分泌系に関連する研究に使用できます .
興奮剤研究
フェネチルアミンは興奮効果があることが知られています . そのため、3-メチルフェネチルアミン塩酸塩は、興奮剤とその人体への影響に関する研究に使用できます .
幻覚剤研究
フェネチルアミンの一部は、幻覚作用があることが知られています . したがって、3-メチルフェネチルアミン塩酸塩は、幻覚剤とその効果に関連する研究に使用できます .
食欲抑制剤研究
フェネチルアミンは食欲不振を引き起こす可能性があり、食欲抑制剤になります . したがって、3-メチルフェネチルアミン塩酸塩は、食欲調節と食欲不振などの障害に関連する研究に使用できます .
気管支拡張剤研究
フェネチルアミンは気管支拡張剤としても作用します . したがって、3-メチルフェネチルアミン塩酸塩は、呼吸器疾患とその治療に関連する研究に使用できます .
抗うつ剤研究
フェネチルアミンの一部は、抗うつ作用があることが知られています . そのため、3-メチルフェネチルアミン塩酸塩は、うつ病やその他の気分障害に関連する研究に使用できます .
作用機序
Target of Action
The primary target of 3-Methylphenethylamine Hydrochloride, also known as 2-(3-methylphenyl)ethan-1-amine hydrochloride, is the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating brain chemistry and plays a significant role in neurological processes .
Mode of Action
3-Methylphenethylamine Hydrochloride acts as an agonist at the TAAR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 3-Methylphenethylamine Hydrochloride binds to the TAAR1 receptor and activates it, which can lead to various downstream effects .
Biochemical Pathways
It is known that taar1 activation can influence several neurotransmitter systems, including the dopaminergic and serotonergic systems . These systems play crucial roles in mood regulation, reward processing, and other important neurological functions .
Pharmacokinetics
Similar compounds, such as amphetamines, are known to be well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of TAAR1 by 3-Methylphenethylamine Hydrochloride can lead to a variety of cellular and molecular effects. For instance, it can influence the release of neurotransmitters, modulate neural activity, and impact various brain functions .
生化学分析
Biochemical Properties
3-Methylphenethylamine Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate the human trace amine-associated receptor 1, which is involved in modulating neurotransmitter release and influencing various physiological processes . The interaction with this receptor suggests that 3-Methylphenethylamine Hydrochloride may have a role in regulating mood, cognition, and other central nervous system functions.
Cellular Effects
The effects of 3-Methylphenethylamine Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of trace amine-associated receptor 1 can lead to changes in intracellular cyclic adenosine monophosphate levels, which in turn affects gene expression and metabolic pathways . This compound’s impact on cellular processes underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 3-Methylphenethylamine Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to trace amine-associated receptor 1, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and other cellular responses . This binding interaction is crucial for its role in influencing central nervous system functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylphenethylamine Hydrochloride change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Long-term exposure to 3-Methylphenethylamine Hydrochloride in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 3-Methylphenethylamine Hydrochloride vary with different dosages in animal models. Lower doses may have minimal impact, while higher doses can lead to significant physiological and behavioral changes . Studies have also indicated potential toxic or adverse effects at high doses, emphasizing the need for careful dosage management in therapeutic applications.
Metabolic Pathways
3-Methylphenethylamine Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily by monoamine oxidase, which converts it into phenylacetic acid . This metabolic pathway is crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-Methylphenethylamine Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Methylphenethylamine Hydrochloride plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is vital for its interaction with target biomolecules and subsequent physiological effects.
特性
IUPAC Name |
2-(3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8-3-2-4-9(7-8)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQWHWCZWPFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-40-6 | |
| Record name | 5470-40-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)

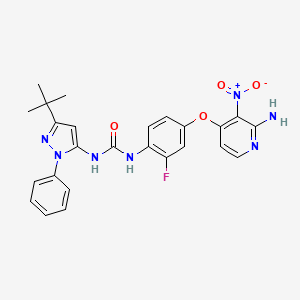

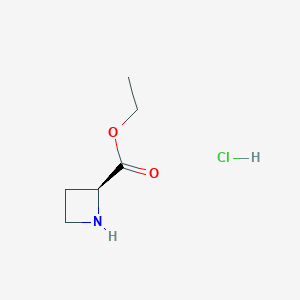
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)

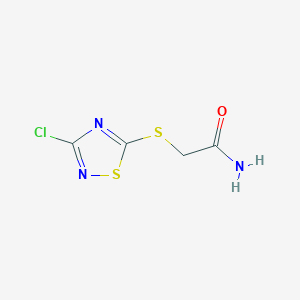
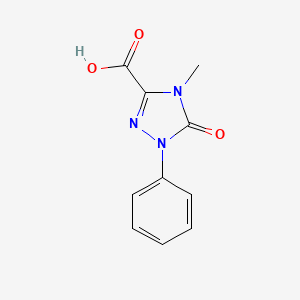
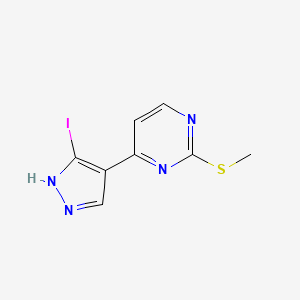

![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)
![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)
